molecular formula C13H18INO2 B295191 2-(Diethylamino)ethyl 2-iodobenzoate

2-(Diethylamino)ethyl 2-iodobenzoate

Cat. No. B295191
M. Wt: 347.19 g/mol
InChI Key: YBOINLHVOAMYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethylamino)ethyl 2-iodobenzoate, also known as DEAEIB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a reagent in organic synthesis and as a probe in biological studies.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 2-iodobenzoate involves the formation of a covalent bond between the 2-iodobenzoate group and the amino acid residues of the protein. This results in a change in the conformation of the protein, which can affect its function. The diethylaminoethyl group of 2-(Diethylamino)ethyl 2-iodobenzoate can also interact with the protein through electrostatic and hydrophobic interactions, further affecting its function.
Biochemical and Physiological Effects:
2-(Diethylamino)ethyl 2-iodobenzoate has been shown to have a minimal effect on the activity of some enzymes such as acetylcholinesterase, but it can inhibit the activity of other enzymes such as trypsin and chymotrypsin. 2-(Diethylamino)ethyl 2-iodobenzoate has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Diethylamino)ethyl 2-iodobenzoate in lab experiments is its high affinity for proteins, which makes it a useful tool for studying protein-ligand interactions. However, 2-(Diethylamino)ethyl 2-iodobenzoate can be toxic to cells at high concentrations, limiting its use in cell-based assays. Additionally, the synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate can be challenging and requires the use of hazardous reagents such as EDC.

Future Directions

For 2-(Diethylamino)ethyl 2-iodobenzoate research include the development of new synthesis methods that are more efficient and environmentally friendly. Further studies are also needed to investigate the potential use of 2-(Diethylamino)ethyl 2-iodobenzoate as an anticancer agent and to explore its interactions with other proteins. Additionally, the use of 2-(Diethylamino)ethyl 2-iodobenzoate in drug discovery and development could be explored further.

Synthesis Methods

The synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate involves the reaction of 2-iodobenzoic acid with diethylaminoethyl alcohol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is a white crystalline solid that is soluble in polar solvents such as methanol and dimethyl sulfoxide (DMSO).

Scientific Research Applications

2-(Diethylamino)ethyl 2-iodobenzoate has been used as a reagent in organic synthesis to introduce the 2-diethylaminoethyl group into various compounds. It has also been used as a probe in biological studies to investigate the interaction between proteins and ligands. 2-(Diethylamino)ethyl 2-iodobenzoate has been shown to bind to proteins such as bovine serum albumin (BSA) and human serum albumin (HSA) with high affinity, making it a useful tool for studying protein-ligand interactions.

properties

Molecular Formula

C13H18INO2

Molecular Weight

347.19 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-iodobenzoate

InChI

InChI=1S/C13H18INO2/c1-3-15(4-2)9-10-17-13(16)11-7-5-6-8-12(11)14/h5-8H,3-4,9-10H2,1-2H3

InChI Key

YBOINLHVOAMYNS-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=CC=CC=C1I

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=CC=C1I

Origin of Product

United States

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